The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 423.43 g/mol. This compound features several functional groups, including a triazole moiety, which is known for its diverse biological activities.
This compound can be sourced from chemical suppliers such as BenchChem and Sigma-Aldrich, which provide high-quality research chemicals. It falls under the classification of heterocyclic compounds due to the presence of nitrogen-containing rings, specifically the triazole and piperazine rings. These types of compounds are often studied for their pharmacological properties.
The synthesis of this compound likely involves multi-step organic reactions, including coupling reactions and functional group modifications. A common approach for synthesizing similar compounds includes:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of this compound can be represented using various notations:
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)OC4=CC5=C(C=C4)OCO5
DICDSNOEHGCVHF-UHFFFAOYSA-N
The structure consists of multiple rings that contribute to its biological activity. The presence of the triazole ring enhances its potential interactions with biological targets.
The compound's reactivity can be attributed to its functional groups:
These reactions are essential for modifying the compound to enhance its efficacy or selectivity against specific biological targets.
Compounds containing a triazole moiety have been shown to exhibit various biological activities, including:
The precise mechanism involves binding to target proteins, disrupting their function, which leads to therapeutic effects.
The physical properties include:
Chemical properties include:
These properties are critical for determining the handling and storage conditions necessary for laboratory use.
This compound has potential applications in:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1